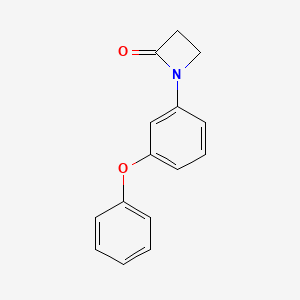

1-(3-Phenoxyphenyl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

620597-99-1 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

1-(3-phenoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C15H13NO2/c17-15-9-10-16(15)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2 |

InChI Key |

MJIZTXZZWJPCLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Phenoxyphenyl Azetidin 2 One and Analogues

Strategic Approaches to Azetidin-2-one (B1220530) Ring Construction

The formation of the strained four-membered β-lactam ring is a significant synthetic challenge that has been addressed through several elegant chemical reactions. acs.org

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most fundamental and widely utilized methods for constructing the azetidin-2-one skeleton. mdpi.comrsc.orgwikipedia.org This reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine to yield a β-lactam. wikipedia.orgresearchgate.netresearchgate.net The versatility of this method allows for the synthesis of a wide array of variously substituted 2-azetidinones. mdpi.com

The reaction mechanism is generally accepted to proceed through a two-step process. mdpi.com Initially, the nucleophilic nitrogen atom of the imine attacks the electrophilic sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. mdpi.comorganic-chemistry.org This intermediate then undergoes a conrotatory 4π-electron electrocyclization to form the four-membered β-lactam ring. mdpi.com Ketenes are typically generated in situ from acyl chlorides using a tertiary amine, such as triethylamine, and are immediately trapped by the imine present in the reaction mixture. mdpi.com

The stereochemical outcome of the Staudinger reaction, particularly the cis/trans relationship between the substituents at C3 and C4, is a critical aspect. mdpi.com This diastereoselectivity is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern often leads to trans-β-lactams. organic-chemistry.org

Table 1: Examples of Staudinger [2+2] Cycloaddition Conditions

| Ketene Precursor | Imine Component | Base/Conditions | Product Type |

|---|---|---|---|

| Aryloxyacetyl Chloride | N-Aryl Imine | Triethylamine, CH₂Cl₂ | 3-Aryloxy-1,4-diaryl-azetidin-2-one |

| Methoxyacetyl Chloride | N-(Chrysen-6-yl) Imine | Triethylamine, rt | cis-3-Methoxy-azetidin-2-one mdpi.com |

| Suberic Acid Monomethyl Ester Chloride | N,C-Diaryl Imine | Tributylamine, Toluene (reflux) | trans-3-(Carboxyalkyl)-azetidin-2-one mdpi.com |

Beyond cycloadditions, intramolecular cyclization presents a powerful alternative for the synthesis of the azetidin-2-one ring. These methods involve the formation of one of the ring's bonds from a pre-assembled linear precursor.

One notable approach is the base-induced intramolecular cyclization of a 4-substituted β-lactam bearing a leaving group on the nitrogen atom, which can lead to bicyclic β-lactam systems. nd.edu More commonly, cyclization of a γ-halo amide or a related substrate under basic conditions can furnish the azetidin-2-one ring.

A sophisticated strategy involves the intramolecular cyclization of ester enolate-imine intermediates. nih.gov In this method, the enolate of a chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-ester undergoes a diastereoselective cyclization to afford the corresponding β-lactam. nih.gov Another modern approach is the copper-catalyzed intramolecular oxidative C-H amidation. thieme-connect.com This reaction transforms readily available amides into β-lactams through the formation of a C-N bond via C(sp³)–H activation, offering a novel and efficient route. thieme-connect.com The iodine-mediated cyclization of homoallyl amines can also be employed, proceeding through a 4-exo trig cyclization to yield substituted iodo-azetidines, which are precursors to azetidinones. nih.gov

Controlling the stereochemistry of the azetidin-2-one ring is crucial, especially for applications in medicinal chemistry. nih.gov Significant progress has been made in developing both enantioselective and diastereoselective synthetic methods.

In the context of the Staudinger reaction, diastereoselectivity is often controlled by the substitution pattern of the reactants and the reaction conditions. mdpi.comresearchgate.net For enantioselective variants, chiral auxiliaries attached to either the ketene or the imine have been successfully employed to induce asymmetry. mdpi.com For instance, using an imine derived from an enantiopure amine or an aldehyde with a chiral auxiliary can lead to the formation of optically active β-lactams. mdpi.com

Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral catalysts, including N-heterocyclic carbenes and chiral amine catalysts, have been used to catalyze the [2+2] cycloaddition of ketenes and imines with high enantioselectivity. organic-chemistry.org Similarly, copper-catalyzed protocols have been developed for the enantioselective synthesis of cis-β-lactams, where a chiral ligand on the copper catalyst dictates the stereochemical outcome of the cycloaddition step. researchgate.net The development of these stereoselective methods provides access to specific enantiomers and diastereomers of complex azetidin-2-ones, which is essential for studying their biological activities. rsc.orgndl.gov.in

Targeted Synthesis of 1-Aryl-Substituted Azetidin-2-one Frameworks

The synthesis of the specific compound 1-(3-phenoxyphenyl)azetidin-2-one requires strategies that not only form the β-lactam ring but also correctly place the 3-phenoxyphenyl group on the nitrogen atom.

The most direct method for installing the 3-phenoxyphenyl group at the N1 position of the azetidin-2-one ring is to utilize an imine derived from 3-phenoxyaniline (B129670) as a key starting material. In a typical Staudinger-type synthesis, this imine would be reacted with a suitable ketene.

For example, the reaction of an imine, such as N-benzylidene-3-phenoxyaniline (formed from the condensation of benzaldehyde (B42025) and 3-phenoxyaniline), with a ketene generated from an acetyl chloride derivative, would directly yield a 1-(3-phenoxyphenyl)-azetidin-2-one framework. The choice of substituents on the ketene and the imine's aldehyde-derived portion would determine the substitution pattern at the C3 and C4 positions of the final product.

The Staudinger cycloaddition offers a highly modular approach to introducing a wide variety of substituents at the C3 and C4 positions of the azetidin-2-one ring by simply varying the ketene and imine components. mdpi.comnih.gov

Substitution at C4: The substituent at the C4 position is determined by the imine used in the cycloaddition. To synthesize 4-aryl-substituted azetidinones, an imine derived from an aromatic aldehyde is required. For example, reacting a ketene with an imine formed from a substituted benzaldehyde and 3-phenoxyaniline would result in a 1-(3-phenoxyphenyl)-4-(substituted-phenyl)azetidin-2-one.

Substitution at C3: The substituents at the C3 position originate from the ketene precursor, which is typically an α-substituted acetyl chloride. mdpi.com For instance, using chloroacetyl chloride as the ketene precursor leads to a 3-chloro-azetidin-2-one. nih.gov Similarly, employing aryloxyacetyl chlorides results in 3-aryloxy substitution. The synthesis of 3-unsubstituted azetidin-2-ones can be achieved using ketene itself, often generated from acetyl chloride.

This modularity allows for the creation of a diverse library of this compound analogues with various substitution patterns for structure-activity relationship (SAR) studies.

Table 2: Substituent Introduction at C3 and C4 via Staudinger Reaction

| C3 Substituent (from Ketene Precursor) | C4 Substituent (from Imine Precursor) | Resulting Azetidin-2-one Core Structure |

|---|---|---|

| H (from Acetyl Chloride) | Aryl | 4-Aryl-azetidin-2-one |

| Cl (from Chloroacetyl Chloride) | Aryl | 3-Chloro-4-aryl-azetidin-2-one |

| O-Aryl (from Aryloxyacetyl Chloride) | Aryl | 3-Aryloxy-4-aryl-azetidin-2-one |

| Alkyl (from Propionyl Chloride) | H | 3-Alkyl-azetidin-2-one |

Sustainable and Green Chemistry Considerations in Azetidin-2-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important scaffolds like azetidin-2-ones to minimize environmental impact and enhance safety. Traditional methods for synthesizing β-lactams often involve hazardous reagents, harsh reaction conditions, and significant waste generation. tandfonline.com Consequently, modern research focuses on developing more sustainable alternatives.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. nih.gov Researchers are exploring the use of benign and renewable solvents, such as cyclopentyl methyl ether (CPME), as replacements for hazardous chlorinated solvents or polar aprotic solvents like dimethylformamide (DMF). nih.gov Flow chemistry approaches using such green solvents can further enhance safety and sustainability. nih.gov

Energy-Efficient Synthesis: Alternative energy sources are being employed to reduce reaction times and energy consumption. Microwave irradiation and ultrasonication have emerged as effective methods for promoting the synthesis of azetidin-2-ones. tandfonline.comresearchgate.netderpharmachemica.com These techniques can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. tandfonline.commdpi.com For instance, microwave-assisted synthesis of some azetidin-2-one derivatives has been shown to reduce reaction times from hours to minutes and increase yields substantially. mdpi.com

Catalytic Reactions: The use of catalysts, including biocatalysts and phase-transfer catalysts, can improve reaction efficiency and reduce waste. tandfonline.com These methods often allow for milder reaction conditions and greater selectivity.

Atom Economy: Synthetic routes with high atom economy are a cornerstone of green chemistry. The Staudinger [2+2] cycloaddition, a primary method for azetidin-2-one synthesis, is inherently atom-economical. mdpi.comresearchgate.net Further optimization of this reaction to minimize by-product formation is an active area of research.

A comparative analysis of conventional versus green synthetic methods for azetidin-2-ones highlights the advantages of adopting sustainable practices.

Chemoenzymatic and Biocatalytic Approaches

The integration of biological catalysts, such as enzymes, into synthetic organic chemistry offers powerful tools for creating complex molecules with high selectivity and under mild conditions. rjeid.comkcl.ac.uk While specific chemoenzymatic routes for this compound are not extensively documented, the principles and methodologies applied to other heterocyclic compounds, including β-lactams, are highly relevant. rjeid.comkcl.ac.uk

Key biocatalytic strategies that could be applied to azetidin-2-one synthesis include:

Enzymatic Reductions and Aminations: Enzymes like imine reductases and monoamine oxidases can be used for the asymmetric synthesis of chiral amines, which are key precursors for enantioenriched azetidin-2-ones. nih.gov For example, enantioenriched 2-aryl azepanes have been successfully generated using these biocatalytic methods. nih.gov

Enzyme-Catalyzed Cyclizations: Although less common for the direct formation of the β-lactam ring, enzymes can be employed in cascade reactions to construct complex heterocyclic systems. kcl.ac.uk The development of novel biocatalysts for lactam formation is an ongoing area of research.

Photobiocatalysis: The combination of light and biocatalysts (photobiocatalysis) is an emerging field with the potential for novel and selective transformations. rug.nl For instance, nitroreductases, activated by light, have been used for the asymmetric reduction of ketones to chiral alcohols, which are versatile building blocks in organic synthesis. rug.nl

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysis to create efficient and selective reaction pathways. researchgate.net A potential chemoenzymatic route to this compound could involve:

Biocatalytic formation of a chiral precursor: An enzyme could be used to produce a key chiral intermediate with high enantiomeric purity.

Chemical cyclization: The chiral intermediate could then be converted to the final azetidin-2-one ring using an optimized chemical step, such as the Staudinger reaction.

This approach leverages the high stereoselectivity of enzymes to establish the desired chirality, while the chemical step efficiently constructs the core ring structure. The development of such chemoenzymatic strategies holds significant promise for the sustainable and efficient production of complex azetidin-2-one derivatives. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 3 Phenoxyphenyl Azetidin 2 One

Pathways and Mechanisms of Azetidin-2-one (B1220530) Ring-Opening Reactions

The high degree of ring strain in the azetidin-2-one system makes it a prime candidate for ring-opening reactions under various conditions, including hydrolysis, aminolysis, and photochemically induced cleavage.

Hydrolytic Cleavage: The hydrolysis of the amide bond in β-lactams is a fundamental reaction. In the case of N-aryl azetidin-2-ones, this process can be catalyzed by acid or base. Under basic conditions, the mechanism typically involves a rate-limiting attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactam. Acid-catalyzed hydrolysis, conversely, involves protonation of the amide, likely at the nitrogen atom, followed by nucleophilic attack by water. nih.gov Studies on related N-substituted azetidin-2-ones have shown that hydrolysis can sometimes proceed through pathways that preserve the core ring structure, for instance, by cleaving an exocyclic ester group to form an N-hydroxymethylazetidin-2-one via an exocyclic iminium ion intermediate. nih.gov This highlights that ring-opening is not always the default hydrolytic pathway if other reactive sites are present.

Nucleophilic Ring-Opening: A variety of nucleophiles can induce the opening of the azetidin-2-one ring. This reaction is driven by the release of ring strain. For instance, secondary amines can react with azetidin-2-ones to yield 3-arylaminopropionamide derivatives in high yield. The regioselectivity of the attack is generally at the carbonyl carbon (C2), leading to the cleavage of the C2-N1 amide bond. The structure of the substituent on the nitrogen atom and at other positions on the ring can influence the reaction rate. In related systems, oxygen and sulfur nucleophiles have also been successfully employed to open the azetidine (B1206935) ring. beilstein-journals.orgnih.gov

Photochemical Pathways: Photochemical methods offer an alternative route to ring-opening, often by first forming a highly strained intermediate. For example, the Norrish-Yang cyclization of α-aminoacetophenones can produce azetidinol (B8437883) intermediates. beilstein-journals.orgnih.govresearchgate.net These intermediates, which are structurally related to azetidin-2-ones, can readily undergo ring-opening upon the addition of reagents like electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov This "build and release" strategy leverages photon energy to access strained intermediates that are then poised for facile cleavage. beilstein-journals.orgnih.govresearchgate.net

The table below summarizes various conditions leading to the ring-opening of azetidinone systems.

| Reaction Type | Conditions | Product Type | Mechanism Highlights |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH) | β-Amino acid derivative | Nucleophilic attack of OH⁻ at the carbonyl carbon. |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄) | β-Amino acid derivative | Protonation of the amide followed by water attack. nih.gov |

| Aminolysis | Secondary amines | 3-Arylaminopropionamide derivative | Nucleophilic attack of amine at the carbonyl carbon. |

| Photochemical Opening | Light irradiation followed by trapping agent (e.g., boronic acid) | Aminodioxolanes or 3-amino-1,2-diols | Formation of a strained azetidinol intermediate via Norrish-Yang cyclization, followed by nucleophile-induced opening. beilstein-journals.orgnih.govresearchgate.net |

Functional Group Interconversions on the Phenoxyphenyl Substituent

The 1-(3-phenoxyphenyl) substituent offers multiple sites for functional group interconversion, allowing for the synthesis of a diverse library of derivatives. The reactivity is primarily that of a substituted aniline (B41778) and a diphenyl ether.

The amino group of the aniline moiety is a powerful ortho-, para-directing group, strongly activating the phenyl ring to which it is attached towards electrophilic aromatic substitution. byjus.com The phenoxy group is also an activating, ortho-, para-directing substituent. Therefore, electrophilic attack (e.g., halogenation, nitration, sulfonation) is expected to occur at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) and, to a lesser extent, on the outer phenoxy ring.

Typical Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with bromine water can lead to polybromination due to the high activation of the ring by the amino group. byjus.com Milder conditions or the use of a protecting group on the nitrogen, such as acetylation to form an acetanilide, can allow for more controlled, mono-substitution. libretexts.org

Nitration: Direct nitration with nitric acid can lead to oxidation and decomposition. libretexts.org A common strategy is to first protect the amine via acetylation, perform the nitration (which is directed primarily to the para position), and then remove the acetyl group via hydrolysis. libretexts.org

Sulfonation: Treatment with sulfuric acid yields the anilinium hydrogen sulfate, which upon heating rearranges to form sulfanilic acid derivatives. byjus.com

The table below outlines potential functional group interconversions on the phenoxyphenyl substituent.

| Reaction Type | Reagents | Potential Product | Notes |

| Nitration | HNO₃, H₂SO₄ (after N-acetylation) | 1-(4-Nitro-3-phenoxyphenyl)azetidin-2-one derivative | Protection of the amine as an acetamide (B32628) is crucial to prevent oxidation and control regioselectivity. libretexts.org |

| Bromination | Br₂, FeBr₃ (after N-acetylation) | 1-(4-Bromo-3-phenoxyphenyl)azetidin-2-one derivative | Acetylation moderates the reactivity and directs substitution. |

| Sulfonation | Fuming H₂SO₄ | 1-(4-Sulfo-3-phenoxyphenyl)azetidin-2-one derivative | The reaction likely proceeds via the anilinium salt to form the sulfonic acid derivative. byjus.com |

| N-Alkylation/Acylation | Alkyl halide / Acyl chloride | 1-(3-Phenoxy-N-alkyl/acyl-phenyl)azetidin-2-one | The nitrogen of the aniline moiety can be further functionalized. |

Stereochemical Outcomes of Derivatization Reactions

The synthesis of substituted azetidin-2-ones often creates new stereocenters, typically at positions C3 and C4 of the lactam ring. The Staudinger [2+2] cycloaddition between an imine and a ketene (B1206846) is the most common method for constructing this ring system, and its stereochemical outcome is highly dependent on reaction conditions and substrate structure. acs.orgmdpi.com

The mechanism involves a two-step process: nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate, followed by a conrotatory electrocyclization to close the ring. acs.org The final stereochemistry (cis vs. trans) is determined by the competition between this ring closure and the isomerization of the intermediate. organic-chemistry.org

Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines yield trans-β-lactams. acs.org However, the nature of the substituents and the reaction pathway can alter this outcome. For instance, when the reaction between an acyl chloride and an imine proceeds without pre-formation of the ketene, an intramolecular SN2 displacement mechanism can favor the formation of trans products. nih.govcapes.gov.br

The table below summarizes factors influencing the stereochemistry of the Staudinger reaction.

| Factor | Influence on Stereochemistry | Rationale |

| Imine Geometry | (E)-imines generally yield cis-β-lactams; (Z)-imines yield trans-β-lactams. acs.org | The geometry of the imine is translated into the initial conformation of the zwitterionic intermediate, predisposing it to a specific conrotatory closure. acs.org |

| Reaction Pathway | Pre-formed ketene favors cis products. Direct reaction of acyl chloride with imine can favor trans products. nih.gov | The direct pathway involves an SN2 displacement step that dictates the trans outcome. nih.gov |

| Substituent Effects | Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring cis products. organic-chemistry.org | These electronic effects stabilize the zwitterionic intermediate in a conformation that leads to the cis product. organic-chemistry.org |

| Solvent Polarity | Increased solvent polarity can enhance the diastereomeric excess. nih.gov | Polar solvents can stabilize the charge separation in the zwitterionic intermediate and the transition state for ring closure. |

Nucleophilic and Electrophilic Reactivity Patterns of the Azetidin-2-one Ring

The azetidin-2-one ring possesses distinct sites for both nucleophilic and electrophilic attack.

Nucleophilic Attack: The most electrophilic center in the ring is the carbonyl carbon (C2). It is highly susceptible to attack by nucleophiles, which typically results in the ring-opening cleavage of the amide (N1-C2) bond, as discussed in section 3.1. Another site for nucleophilic attack is the C4 position, particularly if it bears a good leaving group like an acetoxy group. scite.ai In such cases, the reaction proceeds via an SN1-like mechanism involving a highly reactive acyliminium ion intermediate, allowing for the introduction of various nucleophiles at C4 while retaining the ring structure. scite.ai

Electrophilic Attack: The amide nitrogen (N1) is the primary site for electrophilic attack. While the lone pair on the nitrogen is delocalized into the carbonyl group, it retains enough nucleophilicity to react with strong electrophiles. Protonation under acidic conditions is a key step in acid-catalyzed hydrolysis. nih.gov However, the N-(3-phenoxyphenyl) group significantly influences this reactivity. The nitrogen lone pair is also delocalized into the attached aromatic ring, reducing its basicity and nucleophilicity compared to an N-alkyl azetidinone.

The enolate chemistry of azetidin-2-ones is also significant. A base can deprotonate the C3 position to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C3 position.

| Site on Ring | Type of Reactivity | Common Reagents/Conditions | Resulting Transformation |

| C2 (Carbonyl Carbon) | Electrophilic center | Nucleophiles (H₂O, OH⁻, R₂NH) | Ring-opening via cleavage of N1-C2 bond. nih.gov |

| C4 | Electrophilic center (with leaving group) | Nucleophiles (with Lewis acid catalyst) | Substitution of the leaving group via an acyliminium intermediate. scite.ai |

| N1 | Nucleophilic center | Strong acids (H⁺) | Protonation, activating the ring for hydrolysis. nih.gov |

| C3 (α-carbon) | Nucleophilic center (as enolate) | Strong base (e.g., LDA) followed by an electrophile (E⁺) | C3-alkylation or acylation. |

Rearrangement Reactions and Fragmentations

The 1-(3-phenoxyphenyl)azetidin-2-one structure is susceptible to several types of molecular rearrangements and characteristic fragmentation patterns, particularly under thermal, acidic, or mass spectrometric conditions.

Rearrangement Reactions:

Fries Rearrangement: The phenoxy ether linkage within the substituent is a potential site for a Fries rearrangement. wikipedia.org Under Lewis acid or strong Brønsted acid catalysis, the azetidinone moiety (acting as an acyl group equivalent) could migrate from the ether oxygen to the ortho or para positions of the terminal phenyl ring. wikipedia.orgorganic-chemistry.org Similarly, an anionic ortho-Fries rearrangement can be induced by strong bases like LDA or s-BuLi, which would involve directed ortho-metalation followed by intramolecular migration. researchgate.netorganic-chemistry.org

Bamberger Rearrangement: While not a direct rearrangement of the starting material, a Bamberger-type rearrangement is mechanistically relevant. wikipedia.orgscribd.com This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. beilstein-journals.orgchemeurope.com If the N-aryl linkage of the azetidinone were to be hydroxylated under specific metabolic or chemical conditions, the resulting N-phenylhydroxylamine derivative could undergo this rearrangement. The mechanism proceeds via O-protonation to form a nitrenium ion, which is then attacked by water at the para position. wikipedia.org

Fragmentation: Mass spectrometry provides significant insight into the fragmentation pathways of molecules. For β-lactams, a characteristic fragmentation is the cleavage of the four-membered ring. nih.govresearchgate.net Under electrospray ionization (ESI) or electron impact (EI) conditions, N-aryl azetidinones typically show fragmentation patterns corresponding to the cleavage of the N1-C2 and C3-C4 bonds or the N1-C4 and C2-C3 bonds. The fragmentation of N-aryl lactams often shows characteristic losses related to the substituents. researchgate.net For this compound, prominent fragments would be expected corresponding to the phenoxyphenyl cation, the azetidinone ring fragment, and further cleavages of the ether linkage. nih.govicm.edu.pl

Spectroscopic Characterization in the Elucidation of 1 3 Phenoxyphenyl Azetidin 2 One Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis in organic chemistry, offering a detailed view of the chemical environment of individual atoms. For 1-(3-phenoxyphenyl)azetidin-2-one, a combination of one-dimensional and two-dimensional NMR techniques is employed for an unambiguous structural assignment.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in identifying the various proton and carbon environments within the this compound molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidin-2-one (B1220530) ring and the 3-phenoxyphenyl substituent. The methylene (B1212753) protons of the azetidinone ring (at C3 and C4) would likely appear as triplets. Specifically, the protons at C3, adjacent to the carbonyl group, would be shifted downfield compared to the protons at C4, which are adjacent to the nitrogen atom. The aromatic protons of the two phenyl rings would resonate in the downfield region, typically between 7.0 and 7.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The most characteristic signal would be that of the carbonyl carbon (C=O) of the β-lactam ring, which is expected to appear significantly downfield, generally in the range of 160-170 ppm. mdpi.com The carbons of the azetidinone ring would appear in the aliphatic region, while the aromatic carbons of the phenoxyphenyl group would be observed in the aromatic region of the spectrum. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~165 |

| CH₂ (next to N) | ~3.5 (t) | ~45 |

| CH₂ (next to C=O) | ~3.0 (t) | ~40 |

| Aromatic CH | 7.0 - 7.5 (m) | 115 - 160 |

| Aromatic C-O | - | ~158 |

| Aromatic C-N | - | ~140 |

2D NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms, which is often not possible from 1D spectra alone.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons on the azetidinone ring, confirming their connectivity. It would also help in tracing the coupling networks within the aromatic rings. utsunomiya-u.ac.jpresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. magritek.com Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. utsunomiya-u.ac.jp This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the ipso-carbons of the phenyl rings) and for piecing together different fragments of the molecule. For instance, a correlation between the protons on the azetidinone ring and the ipso-carbon of the 3-phenoxyphenyl group would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. youtube.comlibretexts.org It detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. In the context of substituted azetidin-2-ones, NOESY can be used to establish the relative stereochemistry of substituents on the ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band is that of the β-lactam carbonyl group (C=O). This band is typically observed at a relatively high wavenumber, around 1730-1770 cm⁻¹, due to the ring strain of the four-membered ring. nih.gov The presence of this strong absorption is a clear indicator of the azetidin-2-one core. Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic portions, C-N stretching, and C-O-C stretching of the ether linkage.

IR spectroscopy is also a valuable tool for monitoring the progress of the reaction during the synthesis of this compound. For example, in a reaction involving the cyclization of a β-amino acid, the disappearance of the carboxylic acid O-H and the appearance of the characteristic β-lactam C=O absorption can be monitored to determine the extent of the reaction.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| β-lactam C=O stretch | ~1750 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium to Weak |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H stretch | 3000-2850 | Medium |

| C-N stretch | 1350-1000 | Medium |

| C-O-C stretch | 1300-1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. The β-lactam ring is known to undergo characteristic cleavage. Common fragmentation pathways for this compound would likely involve the cleavage of the azetidinone ring, loss of CO, and fragmentation of the phenoxyphenyl side chain. The analysis of these fragment ions can help to confirm the proposed structure. For instance, the cleavage of the bond between the nitrogen and the phenyl group, or the ether linkage, would produce characteristic fragment ions. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [C₁₅H₁₃NO₂]⁺ | Molecular Ion | 239.09 |

| [C₁₄H₁₃NO]⁺ | Loss of CO | 211.10 |

| [C₉H₁₀N]⁺ | Cleavage of C-C bond in the ring | 132.08 |

| [C₆H₅O]⁺ | Phenoxy group | 93.03 |

| [C₆H₅]⁺ | Phenyl group | 77.04 |

Computational and Theoretical Investigations of 1 3 Phenoxyphenyl Azetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, vibrational frequencies, and various electronic properties. For molecules containing the phenoxyphenyl group, DFT calculations have been successfully employed to understand their structure and reactivity. nih.gov

Studies on related compounds, such as 1,3-phenylenediacetic acid, have shown that the B3LYP functional combined with a 6-311++G(d,p) basis set provides geometric parameters (bond lengths and angles) and vibrational wavenumbers that are in good agreement with experimental data. nih.gov Similar calculations for 1-(3-Phenoxyphenyl)azetidin-2-one would allow for a precise determination of its three-dimensional structure, including the planarity of the phenyl rings and the geometry of the strained azetidinone ring.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netjournalcps.com A smaller gap suggests higher reactivity. Computational studies on insecticides containing the cyano(3-phenoxyphenyl)methyl moiety have calculated these quantum chemical parameters to establish a relationship with their biological activity. researchgate.netjournalcps.com

Table 1: Exemplary Quantum Chemical Parameters for Related Phenoxyphenyl Compounds This table presents data from related compounds to illustrate the typical outputs of DFT calculations.

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -8.7 to -10.1 | researchgate.net |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 to -1.3 | researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 7.9 to 9.4 eV | researchgate.net |

| Binding Energy (EBind) | Energy released when forming the molecule | -4500 to -6000 kcal/mol | researchgate.net |

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can provide highly accurate predictions. For 1,3-phenylenediacetic acid, both HF and DFT methods have been used to calculate molecular geometry and vibrational wavenumbers, with results showing good agreement with experimental findings. nih.gov Applying these high-level methods to this compound would yield benchmark data for its structural and electronic properties, serving as a reference for more computationally efficient methods.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape, revealing how the molecule flexes, rotates, and interacts with its environment.

For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the bond connecting the phenyl ring to the azetidinone nitrogen, MD simulations are invaluable. They can map the potential energy surface, identify low-energy conformers, and calculate the free energy barriers between different conformational states. 193.6.1 MD simulations have been used to study the aggregation and membrane-perturbing effects of peptides and the behavior of various chemical compounds in different environments. 193.6.1mdpi.com A simulation of this compound in a solvent like water or DMSO would reveal its preferred conformations and dynamic behavior, which is crucial for understanding its interaction with biological targets. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (e.g., tubulin, enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor.

The azetidin-2-one (B1220530) (β-lactam) core is a known pharmacophore that targets various proteins. For instance, compounds with a 1-aryl-azetidin-2-one structure have been investigated as tubulin-targeting agents with antimitotic activity. nih.gov Docking studies of these compounds into the colchicine-binding site of tubulin help to rationalize their biological activity and guide the design of more potent inhibitors. nih.govnih.gov Similarly, azetidinone derivatives have been explored as inhibitors of other enzymes, and docking studies are crucial for predicting their binding affinity and interaction patterns within the active site. nih.gov

A docking study of this compound into a target like tubulin would involve placing the molecule into the binding pocket and scoring the interactions. Key interactions often include hydrogen bonds (e.g., with the carbonyl oxygen of the β-lactam ring) and hydrophobic interactions involving the phenoxyphenyl group. The results are typically reported as a binding energy or docking score, which estimates the binding affinity.

Table 2: Example Docking Results for Azetidinone and Related Scaffolds Against Various Targets This table shows representative data for similar compounds to demonstrate the output of molecular docking studies.

| Compound Type | Target Protein | Docking Score/Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1,3-Diazetidin-2-one derivative | Erlotinib binding site | 81.57 (PLP-fitness) | Not specified | uomustansiriyah.edu.iq |

| 1,3,4-Oxadiazole (B1194373) derivative | Tubulin (colchicine site) | - | CYS241, LEU255, ALA316 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of azetidinone analogs with known biological data were available, a QSAR model could be developed to predict the efficacy of new, untested compounds like this compound.

The process involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series. These descriptors are then used to build a mathematical model that correlates them with the observed activity. researchgate.netjournalcps.com For example, a QSAR model for insecticides derived from cyano(3-phenoxyphenyl) methyl isobutyrate found an excellent correlation (R² = 0.9500) between theoretical descriptors and experimental toxicity (LD₅₀). journalcps.com Such models are powerful predictive tools in the early stages of drug or agrochemical development. researchgate.netmdpi.commdpi.comnih.gov

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be used to explore the pathways of chemical reactions, including identifying intermediates and transition states. For this compound, this could involve studying its synthesis or its potential metabolic breakdown. By mapping the reaction coordinates and calculating the energy barriers, researchers can gain a deeper understanding of reaction kinetics and mechanisms. mdpi.com For instance, DFT calculations can locate the transition state structure for a given reaction step and determine the activation energy, providing insights that are often difficult to obtain through experiments alone.

Biological Activities and Mechanistic Insights of 1 3 Phenoxyphenyl Azetidin 2 One and Analogues Excluding Human Clinical Data, Dosage, and Safety

In Vitro Antiproliferative and Anticancer Activity

Analogues of 1-(3-phenoxyphenyl)azetidin-2-one, particularly those bearing phenoxy and aryl substituents on the β-lactam ring, have emerged as potent antiproliferative agents. Their anticancer effects are primarily attributed to their ability to interfere with the fundamental cellular machinery required for cell division.

Efficacy against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Azetidin-2-one (B1220530) derivatives have shown significant cytotoxic effects against various human cancer cell lines. Notably, a series of 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated potent antiproliferative activity. For instance, trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (compound 90b) displayed an IC50 value of 19 nM in the MCF-7 (estrogen receptor-positive) breast cancer cell line. nih.gov This particular compound also exhibited a mean GI50 value of 22 nM across the National Cancer Institute's 60 human tumor cell line screen. nih.gov

Other analogues, such as a series of 3-vinyl-β-lactams, have also shown high potency. Compound 7s, 4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one, had an IC50 value of just 8 nM in MCF-7 cells, which is comparable to the well-known tubulin inhibitor, Combretastatin A-4. nih.gov Furthermore, novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues demonstrated significant activity not only in MCF-7 cells (IC50 values in the 10–33 nM range) but also in the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with IC50 values between 23–33 nM. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Azetidin-2-one Analogues

| Compound Name | Cancer Cell Line | IC50 / GI50 (nM) | Reference |

|---|---|---|---|

| trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (90b) | MCF-7 | 19 | nih.gov |

| trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (78b) | MCF-7 | 38 | nih.gov |

| 4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one (7s) | MCF-7 | 8 | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue (9q) | MCF-7 | ~10-33 | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue (9q) | MDA-MB-231 | ~23-33 | nih.gov |

Mechanisms of Action: Tubulin Polymerization Inhibition and Microtubule Destabilization

The primary mechanism behind the anticancer activity of these azetidin-2-one analogues is the inhibition of tubulin polymerization. nih.govnih.govnih.gov Tubulin proteins are the building blocks of microtubules, which are critical components of the cytoskeleton and the mitotic spindle necessary for cell division. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds effectively halt the cell division process.

Studies have shown that these β-lactam compounds act as microtubule-destabilizing agents. nih.govnih.gov Potent analogues inhibit the polymerization of isolated tubulin in vitro and disrupt the microtubular network within cancer cells. nih.govnih.gov This effect has been visualized using techniques like confocal microscopy, which shows a clear breakdown of the microtubule structure in treated cells. nih.gov The site of action for many of these compounds has been identified as the colchicine-binding site on β-tubulin, a well-established target for anticancer drugs. nih.govnih.govnih.gov Docking simulations and competition experiments confirm that these azetidinone derivatives bind to this specific pocket, preventing the tubulin dimers from assembling into microtubules. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

The disruption of microtubule function by azetidin-2-one analogues triggers a cellular checkpoint that leads to cell cycle arrest, primarily in the G2/M phase. nih.govnih.govnih.gov This arrest prevents the cells from entering mitosis with a defective mitotic spindle, which would lead to genetic instability. Flow cytometry analyses consistently show a significant accumulation of cells in the G2/M phase following treatment with these compounds. nih.govnih.govnih.govnih.govnih.govmdpi.commdpi.com

Prolonged arrest at the G2/M checkpoint ultimately leads to the induction of apoptosis, or programmed cell death. nih.govnih.govnih.gov This is a crucial outcome for an anticancer agent, as it ensures the elimination of the cancerous cells. The induction of apoptosis is confirmed by various cellular and molecular markers, including morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. nih.govnih.gov For instance, treatment with these compounds can lead to mitotic catastrophe, a form of cell death resulting from abnormal mitosis. nih.govnih.gov

Modulation of Gene and Protein Expression (e.g., BAX, Bcl-2, Mcl-1)

The apoptotic pathway induced by azetidin-2-one analogues involves the modulation of key regulatory proteins, particularly those from the Bcl-2 family. This family includes both pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2 and Mcl-1. The balance between these opposing factions determines the cell's fate. While direct studies on the effect of this compound on these specific proteins are lacking, the general mechanism for tubulin-targeting agents that induce apoptosis often involves altering the expression or activity of Bcl-2 family members. For instance, genistein, which also induces G2/M arrest and apoptosis, has been shown to increase the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and initiates the caspase cascade leading to cell death. nih.gov This general mechanism is a likely downstream consequence of the mitotic arrest caused by the azetidin-2-one analogues.

In Vitro Antimicrobial and Antifungal Activity

The β-lactam ring is the cornerstone of some of the most important classes of antibiotics, including penicillins and cephalosporins. nih.gov It is therefore not surprising that synthetic azetidin-2-one derivatives have been extensively investigated for their antimicrobial properties. nih.govnih.govresearchgate.netxiahepublishing.comresearchgate.net

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

Various series of N/C-4 substituted azetidin-2-ones have been synthesized and screened for activity against a range of bacterial and fungal pathogens. nih.gov These studies often employ the broth dilution method or agar (B569324) plate diffusion assays to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net

Screening of different azetidinone derivatives has revealed activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govnih.govresearchgate.net Antifungal activity has also been observed against species like Candida albicans and Aspergillus niger. nih.govnih.govresearchgate.net For example, one study reported that certain 3-chloro-4-substituted-1-phenylazetidin-2-ones showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans. nih.gov Another study of different derivatives found moderate to significant antibacterial activity against E. coli and antifungal activity against Aspergillus niger. nih.gov However, the specific activity and spectrum are highly dependent on the substitution pattern around the azetidin-2-one core.

Antifungal Spectrum and Efficacy

Phenoxyphenyl-substituted azetidin-2-one derivatives have demonstrated a noteworthy spectrum of antifungal activity against various fungal pathogens. Research indicates that these compounds are effective against both common molds and yeast-like fungi.

A series of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were synthesized and tested for their in vitro antifungal activity against five plant pathogenic fungi. nih.gov Among these, compound 3e showed significant efficacy against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with performance superior to the commercial fungicide boscalid. nih.gov In vivo testing on tomato and cucumber leaves confirmed that compound 3e provided a good inhibition rate against B. cinerea. nih.gov

Similarly, other azetidin-2-one derivatives have been screened for their antifungal properties. Studies show potent activity against species like Aspergillus niger and Aspergillus flavus. nih.gov The antifungal efficacy is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays. For instance, certain 1,3,4-oxadiazole-containing azetidin-2-one derivatives have shown significant antimicrobial potential, with MIC values against fungal strains comparing favorably to the reference drug fluconazole. nih.gov Two specific 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, were effective against Candida albicans with an in vitro MIC of 32 μg/ml and demonstrated a reduction in fungal burden in murine models. frontiersin.org Another compound from this class, LMM6, was also highly effective against clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL. nih.gov

The antifungal activity of these compounds is influenced by their chemical structure, with the nature and position of substituents on the aromatic rings playing a crucial role in their efficacy. researchgate.netnih.gov

Interactive Data Table: Antifungal Activity of Azetidin-2-one Analogues

| Compound/Derivative Class | Fungal Strain | Efficacy (MIC/Zone of Inhibition) | Reference |

| 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide (3e ) | Alternaria solani | Superior to boscalid | nih.gov |

| 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide (3e ) | Botrytis cinerea | Superior to boscalid; Good in vivo inhibition | nih.gov |

| 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide (3e ) | Sclerotinia sclerotiorum | Superior to boscalid | nih.gov |

| General Azetidin-2-ones | Aspergillus niger | Potent activity | nih.gov |

| General Azetidin-2-ones | Aspergillus flavus | Potent activity | nih.gov |

| 1,3,4-Oxadiazole Azetidin-2-ones (AZ-10, 19, 20) | Fungal strains | MIC: 3.34 µM to 3.71 µM | nih.gov |

| 1,3,4-Oxadiazole (LMM5, LMM11) | Candida albicans | MIC: 32 µg/ml | frontiersin.org |

| 1,3,4-Oxadiazole (LMM6) | Candida albicans | MIC: 8 to 32 µg/mL | nih.gov |

Other Investigated Biological Activities (e.g., anti-inflammatory, antioxidant, anticonvulsant, enzyme inhibition - in vitro or in vivo non-human studies)

Beyond their antifungal effects, azetidin-2-one derivatives, including those with a phenoxyphenyl scaffold, have been explored for a range of other biological activities. The core β-lactam structure is a versatile pharmacophore that has been adapted to target various biological processes. nih.govderpharmachemica.com

Investigations have revealed that these compounds can possess anti-inflammatory, antioxidant, and anticonvulsant properties. derpharmachemica.comnih.govfarmaceut.org For example, certain novel quinoline (B57606) derivatives bearing azetidinone scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant effects in rodent models. nih.gov The anti-inflammatory activity of some derivatives is attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2). nih.gov

Enzyme Inhibitory Studies (e.g., Phospholipase A2, Tryptase, Chymase)

The 2-azetidinone ring is a key feature in the design of inhibitors for various enzymes. nih.govderpharmachemica.com This includes enzymes involved in inflammatory and allergic responses, such as phospholipases, tryptase, and chymase.

Phospholipase A2 (PLA2) Inhibition: Phospholipases A2 are enzymes central to the inflammatory process, as they release arachidonic acid from cell membranes, a precursor to prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The development of PLA2 inhibitors is a significant area of research for anti-inflammatory therapies. nih.govnih.govrsc.org Specific heterocyclic compounds, including those with structures analogous to the phenoxyphenyl azetidinone core, have been designed and investigated as PLA2 inhibitors. rsc.orggoogle.com

Tryptase and Chymase Inhibition: Human mast cell tryptase and chymase are serine proteases that play a role in allergic inflammation and other pathological processes. nih.govnih.gov Azetidin-2-one derivatives have been highlighted as potent, mechanism-based inhibitors of these enzymes. nih.gov The strained β-lactam ring can act as an acylating agent, forming a stable, covalent bond with serine residues in the active site of these proteases, leading to their inhibition. nih.govnih.gov

Antioxidant Activity Evaluation (e.g., DPPH radical scavenging)

Several studies have evaluated the antioxidant potential of phenoxyphenyl-substituted azetidin-2-one derivatives using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govbepls.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

A series of 1,3,4-oxadiazole/thiadiazole-based azetidin-2-one derivatives were synthesized and evaluated for their antioxidant properties. nih.gov The results indicated that most of the synthesized derivatives showed greater stability and effectiveness than the standard drug, ascorbic acid. nih.gov Specifically, compounds AZ-5 and AZ-15 were identified as having the greatest potential, with IC50 values of 45.02 µg/mL and 42.88 µg/mL, respectively, compared to ascorbic acid's IC50 of 78.63 µg/mL. nih.gov This suggests that the azetidin-2-one scaffold, when appropriately substituted, can confer significant antioxidant capacity.

Interactive Data Table: Antioxidant Activity of Azetidin-2-one Analogues (DPPH Assay)

| Compound | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |

| AZ-5 | 45.02 | 78.63 | nih.gov |

| AZ-15 | 42.88 | 78.63 | nih.gov |

| Va | 31.4 | - | bepls.com |

| Vb | 28.1 | - | bepls.com |

Structure-Activity Relationship (SAR) Studies for Phenoxyphenyl-Substituted Azetidin-2-one Derivatives

The biological activity of phenoxyphenyl-substituted azetidin-2-one derivatives is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for the observed pharmacological effects.

For antifungal activity, the nature and position of substituents on the aromatic rings are critical. researchgate.net In a series of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives, it was found that para-substituted halogen and nitro derivatives displayed remarkable potential against microbial strains. nih.gov This indicates that electron-withdrawing groups at the para position of the phenyl ring can enhance antifungal efficacy.

In enzyme inhibition, the core azetidin-2-one ring is the primary pharmacophore, acting as a reactive center. However, the substituents at the N1 and C4 positions of the ring are crucial for directing the molecule to the enzyme's active site and modulating its reactivity and selectivity. For instance, in the development of phenoxazine-based HDAC inhibitors, C-4 substituted compounds showed more potent activity, likely due to enhanced π-π stacking interactions with the enzyme. mdpi.com This principle highlights the importance of the specific placement and nature of the phenoxyphenyl group and other substituents in tailoring the biological activity of azetidin-2-one derivatives.

Applications in Organic Synthesis and Functional Materials

1-(3-Phenoxyphenyl)azetidin-2-one as a Versatile Synthetic Intermediate and Building Block

The chemical reactivity of the β-lactam ring, characterized by significant ring strain, makes this compound an excellent synthetic intermediate. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of complex molecular structures in medicinal chemistry, organic chemistry, and material science sigmaaldrich.com. The azetidin-2-one (B1220530) core can be selectively opened or modified at various positions, providing a gateway to a wide array of chemical transformations.

The 3-phenoxyphenyl group attached to the nitrogen atom (N-1 position) influences the electronic properties and steric environment of the lactam ring. This substituent is not merely a passive component; it can direct the stereochemical outcome of reactions and be modified itself to introduce further complexity. The ether linkage in the phenoxyphenyl group provides rotational flexibility, which can be exploited in designing molecules that need to adopt specific conformations, for instance, to bind to a biological target.

Researchers utilize such building blocks to construct libraries of compounds for drug discovery and to devise efficient pathways for synthesizing intricate molecular targets mdpi.comcam.ac.uk. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method to produce the azetidin-2-one ring system nih.gov. By choosing an imine derived from 3-phenoxyaniline (B129670), chemists can readily install the 1-(3-phenoxyphenyl) moiety, setting the stage for subsequent elaborations.

Key Synthetic Transformations Involving Azetidin-2-one Intermediates:

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Ring Opening | Cleavage of the amide bond or other bonds in the strained ring by nucleophiles (e.g., hydrolysis, aminolysis). | Access to β-amino acids and their derivatives. |

| N-1/C-4 Cleavage | Reductive cleavage to yield γ-amino alcohols. | Synthesis of important chiral synthons. |

| C-3 Functionalization | Deprotonation at C-3 followed by reaction with electrophiles. | Introduction of diverse substituents on the lactam ring. |

| C-4 Modification | Elaboration of substituents already present at the C-4 position. | Modification of molecular structure and properties. |

Stereochemical Control in the Synthesis of Complex Natural Products and Analogues

The synthesis of natural products is a significant challenge in organic chemistry, often requiring precise control over multiple stereocenters nih.govnih.gov. The rigid, planar geometry of the azetidin-2-one ring provides a powerful platform for stereocontrolled synthesis. When substituents are introduced at the C-3 and C-4 positions of the ring, their relative stereochemistry (cis or trans) can be meticulously controlled by the reaction conditions and the nature of the reactants nih.gov.

The 1-(3-phenoxyphenyl) group can play a crucial role in influencing the facial selectivity of reactions on the β-lactam core. This control is vital when the azetidin-2-one is used as a chiral template or intermediate in the synthesis of complex molecules like alkaloids, peptides, and other biologically active natural products unibas.chresearchgate.net. For example, the controlled opening of a chiral azetidin-2-one can lead to the formation of enantiomerically pure β-amino acids, which are key components of numerous natural products mdpi.com.

The ability to control stereochemistry is fundamental to creating molecules with specific biological functions, as different stereoisomers of a drug can have vastly different activities rsc.org. The synthesis of natural product analogues often involves modifying the core structure to improve properties like efficacy or stability, a process greatly facilitated by the predictable stereochemical outcomes offered by intermediates like this compound mdpi.com.

Integration into Hybrid Molecules and Bioconjugates

The this compound scaffold is a valuable component for creating hybrid molecules, where it is combined with other pharmacophores to generate novel therapeutic agents. The azetidin-2-one core is found in a wide range of biologically active compounds, including potent antitumor agents that target tubulin polymerization nih.govnih.gov. By attaching the this compound unit to other molecular fragments known to interact with biological targets, scientists can develop multifunctional molecules with potentially enhanced or novel activities.

For instance, derivatives of this compound can be designed as bioconjugates, where the molecule is linked to a biomolecule such as a peptide or an antibody. This strategy can be used to deliver a cytotoxic azetidin-2-one derivative specifically to cancer cells, minimizing side effects on healthy tissue. The phenoxyphenyl group can be functionalized (e.g., with an amino or carboxyl group) to provide a handle for conjugation without disrupting the core structure essential for its biological activity.

Examples of Azetidin-2-one Based Bioactive Molecules:

| Compound Class | Biological Target | Therapeutic Potential |

|---|---|---|

| Tubulin Polymerization Inhibitors | β-tubulin (colchicine binding site) | Anticancer nih.govnih.gov |

| Enzyme Inhibitors | Serine proteases (e.g., elastase) | Anti-inflammatory |

| Antimicrobial Agents | Bacterial cell wall synthesis | Antibacterial journalofscience.org |

Potential Roles in Polymer Chemistry or Materials Science

While the primary applications of this compound are in medicinal and synthetic chemistry, its structural features suggest potential roles in polymer science. High-performance polymers often incorporate rigid aromatic units and flexible ether linkages to achieve a balance of thermal stability and processability mdpi.comappleacademicpress.com. The phenoxyphenyl group of this compound possesses these characteristics.

One potential application is the synthesis of novel polyamides. If the azetidin-2-one ring is opened under polymerization conditions, it can act as a monomer, yielding a polyamide with repeating β-amino acid units. The bulky and somewhat flexible 1-(3-phenoxyphenyl) side chain would influence the polymer's properties, such as its solubility, glass transition temperature, and mechanical strength.

Furthermore, the compound could be used as a building block for creating functional materials like covalent organic frameworks (COFs) or other porous materials cam.ac.uk. By introducing reactive sites onto the phenoxyphenyl ring, the molecule could be incorporated into a larger, ordered network. The specific properties of the resulting material would be dictated by the geometry and chemical nature of the azetidin-2-one building block rsc.org. Although this area is less explored, the versatility of the core structure presents intriguing possibilities for future research in materials science.

Future Directions and Emerging Research Perspectives

Development of Innovative and Highly Efficient Synthetic Methodologies

The synthesis of the β-lactam ring is a cornerstone of organic chemistry. illinois.edu Future research will focus on developing more efficient, stereoselective, and environmentally benign methods applicable to the synthesis of N-aryl azetidinones like 1-(3-phenoxyphenyl)azetidin-2-one.

Key areas of innovation include:

Catalytic Asymmetric Synthesis: Moving beyond classical methods like the Staudinger cycloaddition, which often require stoichiometric amounts of chiral auxiliaries, the focus is on developing catalytic asymmetric routes. illinois.edu This involves the use of chiral catalysts, such as nucleophilic amines or metal complexes, to control the stereochemistry of the β-lactam ring formation, which is critical for biological activity. acs.orgacs.org Rhodium-catalysed asymmetric hydrogenation is one such advanced technique that has been successfully used for the synthesis of β-lactamase inhibitors. rsc.org

Photoenzymatic and Biocatalytic Methods: The use of enzymes, particularly flavin-dependent 'ene'-reductases, in photoenzymatic radical cyclizations represents a novel frontier for constructing sterically hindered β-lactams, including those with quaternary carbons. nih.gov These biocatalytic methods offer high stereoselectivity under mild conditions.

Flow Chemistry: The adoption of flow technologies can significantly improve the efficiency, safety, and scalability of multi-step syntheses. rsc.org This approach allows for precise control over reaction parameters, leading to faster preparation and higher yields, as demonstrated in the total synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors. rsc.org

| Method | Catalyst/Reagent | Key Advantage | Target Application |

| Catalytic Asymmetric Staudinger Reaction | Chiral Cinchona Alkaloids | High enantioselectivity (e.g., 89% ee) | Synthesis of chiral β-lactams from ketenes and imines. acs.org |

| Rh-Catalysed Asymmetric Hydrogenation | Rhodium-(chiral ligand) complex | Excellent enantiocontrol (e.g., 99% ee) | Creation of key stereogenic centers in complex β-lactam structures. rsc.org |

| Photoenzymatic Radical Cyclization | Engineered 'Ene'-Reductases (EREDs) | Formation of challenging quaternary stereocenters. nih.gov | Stereoselective synthesis of highly substituted β-quaternary lactams. nih.gov |

| Flow Chemistry Synthesis | N/A (Technology Platform) | Increased speed, safety, and scalability. | Rapid assembly of core scaffolds for β-lactamase inhibitors. rsc.org |

Advanced Mechanistic Elucidation of Biological Interactions

While the primary mechanism of many β-lactams involves the acylation of serine-hydrolases like penicillin-binding proteins (PBPs) and β-lactamases, a deeper, more dynamic understanding is required. rsc.orgnih.gov For this compound, whose precise biological targets are yet to be defined, advanced mechanistic studies will be paramount.

Future research should employ:

Structural Biology Techniques: High-resolution X-ray crystallography and cryo-electron microscopy can reveal the static binding mode of the compound to its target protein.

Molecular Dynamics (MD) Simulations: To understand the dynamic nature of the interaction, MD simulations can elucidate conformational changes in both the inhibitor and the enzyme's active site, such as the movement of key loops like the Ω-loop in β-lactamases. nih.gov

Advanced Spectroscopic and Biophysical Methods: Techniques like Isothermal Titration Calorimetry (ITC) can determine the thermodynamics of binding, providing a complete picture of the forces driving the interaction. nih.gov The mechanism of action of β-lactams is complex, often involving the formation of a tetrahedral intermediate upon nucleophilic attack. rsc.orgresearchgate.net Understanding the stability and fate of this intermediate is crucial for designing more effective inhibitors.

Rational Design and Synthesis of Next-Generation Analogues Based on Computational and SAR Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. For this compound, a systematic exploration of substitutions on both the N-phenyl ring and the C3/C4 positions of the lactam core will be necessary. This empirical data, when combined with computational modeling, will enable the rational design of more potent and selective analogues.

Key approaches will include:

In Silico Structural Comparison: Detailed computational analysis of the functional cavities of target proteins (like PBPs) and resistance enzymes (like β-lactamases) can identify key residues that differ between them. tandfonline.com Targeting these differences can lead to the design of molecules with high affinity for the intended target and low affinity for resistance enzymes. tandfonline.com For example, conserved tyrosine residues in PBPs that are absent in many β-lactamases could be targeted to enhance selectivity. tandfonline.com

Pharmacophore Modeling and Virtual Screening: Based on an initial active compound, a pharmacophore model can be built and used to screen large virtual libraries for new molecules with diverse scaffolds but similar key features.

Lead Optimization: Once lead compounds are identified, further modifications can be guided by SAR to improve properties like potency, selectivity, and metabolic stability. This has been demonstrated in the development of non-β-lactam inhibitors of PBP2a, where lead optimization led to compounds with in vivo efficacy. acs.org

| Design Strategy | Computational Tool | Objective | Example Application |

| Target-Specific Design | Comparative Cavity Analysis | Increase affinity and specificity for PBPs over β-lactamases. | Designing analogues that interact with non-conserved tyrosine residues in the PBP active site. tandfonline.com |

| Scaffold Hopping | Virtual Screening, Pharmacophore Modeling | Discover novel chemical classes with the same mechanism of action. | Identifying oxadiazoles (B1248032) as non-β-lactam PBP2a inhibitors through in silico screening. acs.org |

| Allosteric Inhibition | Molecular Docking, MD Simulations | Inhibit enzyme function by binding to a site other than the active site. | Identifying allosteric inhibitors for PBP2a, which has a closed active site until activated. biorxiv.org |

| SAR Expansion | 3D-QSAR, Free Energy Perturbation | Predict the activity of new analogues and guide synthetic efforts. | Guiding the synthesis of ring-constrained CDK inhibitors to achieve nanomolar potency. nih.gov |

Exploration of Novel Biological Targets beyond Conventional Applications

The β-lactam scaffold is a privileged structure capable of inhibiting various enzymes beyond the classical PBPs. nih.govnih.gov Monocyclic β-lactams, such as this compound, are particularly interesting as they may exhibit preferences for "unusual" molecular targets, especially if they lack the carboxylate group typical of traditional β-lactam antibiotics. nih.gov

Future research should investigate the potential of this compound and its derivatives to inhibit:

Virulence Factors: Many bacteria rely on enzymes for processes like quorum sensing, biofilm formation, and toxin production. Targeting these virulence factors can disarm pathogens without killing them, potentially exerting less selective pressure for resistance.

Human Enzymes: The azetidinone ring has been found in compounds that inhibit human enzymes such as proteases (e.g., thrombin, chymase), and it has been explored for anticancer and antiviral applications. nih.govmdpi.com Analogues of this compound could be screened against panels of human enzymes to identify new therapeutic applications. nih.gov

Non-Conventional Bacterial Enzymes: Research has shown that monocyclic β-lactams can be active against pathogens like Mycobacterium tuberculosis by targeting enzymes other than classical PBPs. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

AI-Accelerated HTS: HTS platforms, including those based on microfluidics, can generate massive datasets on the activity of compounds. rsc.org AI and machine learning (ML) algorithms can then analyze this data to identify hits, optimize assays, and predict the activity of new compounds, significantly accelerating the discovery pipeline. oxfordglobal.comrsc.org

Generative AI for De Novo Design: Instead of just screening existing libraries, generative AI models can design entirely new molecules. stanford.edu Recent models like SyntheMol have been used to create novel antibiotics against highly resistant pathogens by generating not only the molecular structure but also a viable synthetic route. the-scientist.comstanford.edu This approach could be used to generate novel analogues of this compound tailored for specific targets.

Predictive Modeling: Deep learning models can be trained to predict a compound's activity against a specific target (e.g., a particular β-lactamase) or its toxicity against human cells. nih.govbroadinstitute.org This allows for a more focused and efficient screening process, prioritizing compounds that are likely to be both effective and safe. broadinstitute.org This approach has already been used to identify new structural classes of antibiotics by making the "black box" of AI more explainable. broadinstitute.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Phenoxyphenyl)azetidin-2-one, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via β-lactam ring formation. For example, Staudinger reactions between imines and ketenes or modified Mannich reactions can yield azetidin-2-one derivatives . Optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of 4-chlorophenoxyacetic acid), solvent polarity (dry CH₂Cl₂), and catalysts (triethylamine for deprotonation) to improve yields up to 78% . Friedel-Crafts acylation may also introduce substituents on the phenyl ring using Lewis acids like AlCl₃ .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- FT-IR identifies functional groups (e.g., β-lactam C=O stretch at ~1750 cm⁻¹) . ¹H/¹³C-NMR confirms regiochemistry and substituent orientation (e.g., coupling constants for stereochemistry) . X-ray crystallography resolves conformational details, such as β-lactam planarity (deviation <0.016 Å) and intermolecular interactions (C-H⋯O hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for azetidin-2-one derivatives?

- Compare DFT-calculated NMR shifts with experimental data to identify discrepancies caused by solvent effects or crystal packing . For example, crystal lattice forces in 3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one induce slight deviations in dihedral angles (e.g., C1-N1-C16-C17 = -172.79°) that may not align with gas-phase simulations .

Q. How can the β-lactam ring's conformational stability in this compound be analyzed to predict its bioactivity?

- X-ray crystallography reveals ring planarity and substituent effects on stability . For instance, electron-withdrawing groups (e.g., nitro) increase ring strain, enhancing reactivity as a protease inhibitor . Molecular docking assesses interactions with biological targets (e.g., HCMV protease), leveraging steric/electronic profiles from crystallographic data .

Q. What methodological considerations are critical when designing biological activity assays for this compound derivatives?

- Prioritize assays relevant to β-lactam bioactivity, such as:

- Enzyme inhibition (e.g., HCMV protease, cholesterol absorption assays) .

- Antimicrobial susceptibility testing against Gram-positive/negative strains .

- Cytotoxicity screening (e.g., MTT assays) to differentiate therapeutic vs. toxic effects .

- Use HPLC-purified samples (>98% purity) to avoid interference from synthetic byproducts .

Q. How do substituents on the phenyl ring influence the electronic and steric properties of azetidin-2-one derivatives, and what experimental approaches quantify these effects?

- Electron-donating groups (e.g., methoxy) reduce β-lactam reactivity, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity . Cyclic voltammetry measures redox potentials linked to substituent electronic effects. X-ray crystallography quantifies steric hindrance through bond angles and torsion strains (e.g., 4-nitrophenyl groups induce ~168.40° dihedral angles) .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed synthesis and characterization data .

- Methodological rigor is critical in resolving data contradictions, particularly between computational models and crystallographic results .

- Structural analogs (e.g., 3-(4-chlorophenoxy) derivatives) provide insights into structure-activity relationships .

Featured Recommendations

| Most viewed | ||